2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that contains a thiadiazole ring fused with a quinazolinone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions. One common method includes the reaction of 2-chlorophenol with ethyl bromoacetate to form 2-chlorophenoxyethyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-chlorophenoxyethyl hydrazine. The final step involves the cyclization of this intermediate with 2-aminobenzothiazole under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern on the phenoxy group, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenoxy group can enhance its ability to interact with certain biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C17H12ClN3O2S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[1-(2-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10(23-14-9-5-3-7-12(14)18)15-20-21-16(22)11-6-2-4-8-13(11)19-17(21)24-15/h2-10H,1H3 |
InChI Key |
ONMDTBDQVCGYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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